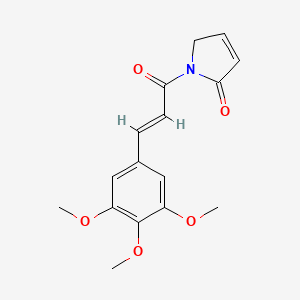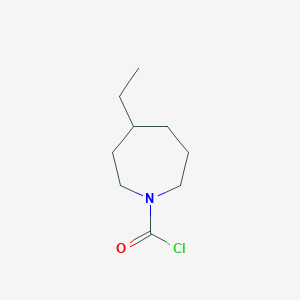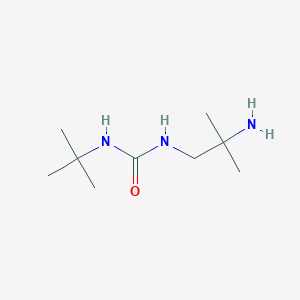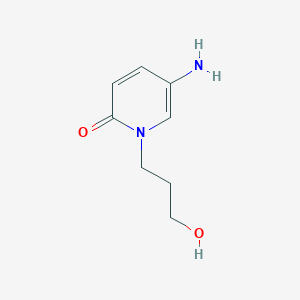![molecular formula C26H26N2O2 B13066366 (3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique tetrahydropyrrolo[1,2-c]oxazole core structure, which is substituted with dibenzylamino and phenyl groups. The stereochemistry of the compound is defined by the (3R,6R,7aS) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate amino alcohol with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolones: Compounds with a similar oxazole core structure but different substituents.
Pyrrolidines: Compounds with a similar tetrahydropyrrole ring but lacking the oxazole moiety.
Benzylamines: Compounds with similar dibenzylamino groups but different core structures.
Uniqueness
(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H26N2O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(3S,6R,7aS)-6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C26H26N2O2/c29-25-24(16-23-19-30-26(28(23)25)22-14-8-3-9-15-22)27(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-15,23-24,26H,16-19H2/t23-,24+,26-/m0/s1 |
Clave InChI |
ZYCUGATVIVQOBM-GSLIJJQTSA-N |
SMILES isomérico |
C1[C@H]2CO[C@H](N2C(=O)[C@@H]1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C2COC(N2C(=O)C1N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


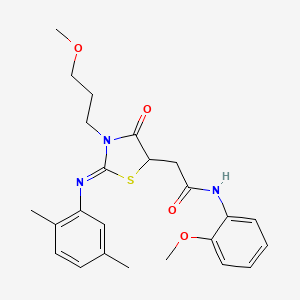
![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
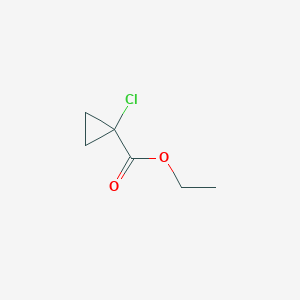
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
